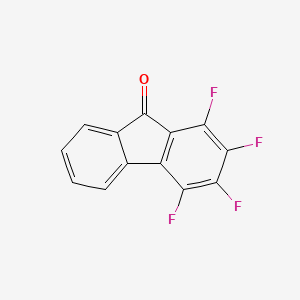

1,2,3,4-Tetrafluoro-fluoren-9-one

Description

Overview of Fluorenone Scaffolds in Advanced Chemical Science

The fluorenone core is a tricyclic aromatic ketone that has established itself as a cornerstone in the development of functional organic materials. researchgate.net Its rigid and planar structure, combined with an extended π-conjugated system, provides a robust scaffold that is readily functionalized. researchgate.net These characteristics are responsible for the diverse applications of fluorenone derivatives in material science, where they are valued for their tunable photochemical and physicochemical properties. researchgate.netresearchgate.net

Fluorenones are integral components in a variety of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): Their good thermal stability and charge transport properties make them promising emitters and host materials. mdpi.comresearchgate.net

Organic Field-Effect Transistors (OFETs): The fluorenone moiety is a key building block for n-type (electron-transporting) organic semiconductors. researchgate.netrsc.org

Photovoltaics: They serve as effective electron-accepting units in organic solar cells. rsc.org

Sensors: Their unique electronic and luminescent properties are harnessed for chemical and biological sensing applications. rsc.org

The versatility of the fluorenone skeleton allows chemists to systematically modify its electronic properties through the attachment of various functional groups, making it a highly adaptable building block for targeted applications. nih.govorganic-chemistry.org

Significance of Fluorine Introduction in Organic Compounds for Material Science

The incorporation of fluorine into organic compounds has a profound impact on their molecular properties, a strategy widely employed in material science to create high-performance materials. researchgate.net Fluorine's extreme electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to molecules. researchgate.net

Key effects of fluorination in material science include:

Enhanced Electron-Accepting Properties: The strong electron-withdrawing nature of fluorine lowers the energy levels of molecular orbitals (HOMO and LUMO). This is particularly crucial for creating n-type semiconductors used in various organic electronic devices. researchgate.net

Increased Thermal and Oxidative Stability: The C-F bond is exceptionally strong, leading to materials with greater resistance to degradation under harsh operating conditions. mdpi.com

Modulation of Intermolecular Interactions: Fluorinated compounds often exhibit unique solid-state packing, driven by dipole-dipole interactions and arene-perfluoroarene interactions, which can influence bulk material properties like charge mobility. acs.org

Improved Solubility and Processing: Fluorination can alter the solubility of organic molecules, sometimes improving their processability for device fabrication.

The synthesis of polyfluorinated aromatic compounds is thus a significant goal for developing novel materials with superior stability and specific electronic functionalities. researchgate.net

Rationale for Focused Research on 1,2,3,4-Tetrafluoro-fluoren-9-one

While extensive published research specifically detailing the synthesis and properties of this compound is limited, a strong rationale for its investigation can be constructed from the known benefits of its constituent parts. The motivation for focused research on this particular molecule stems from the goal of creating a novel and highly functional building block for organic electronics.

Theoretical interest in this compound would likely focus on:

Creating a Strong n-type Material: The combination of the electron-deficient fluorenone core and the perfluorinated ring is predicted to result in a material with a very low LUMO energy level, a key requirement for efficient electron injection and transport in devices like OFETs and OLEDs. rsc.orgbradleydrose.com

Studying Intramolecular Charge Asymmetry: The asymmetric distribution of electron density across the molecule could lead to a large molecular dipole moment and unique optoelectronic properties, potentially useful in nonlinear optics or as a component in donor-acceptor systems. nih.gov

Investigating Novel Solid-State Packing: The interplay between the polar ketone group and the fluorinated ring could direct unique intermolecular packing motifs in the solid state, influencing charge transport efficiency in thin-film devices.

Therefore, the synthesis and characterization of this compound represent a logical and compelling step in the ongoing quest for new, high-performance organic materials. It offers a platform to explore the fundamental effects of asymmetric polyfluorination on a well-established and electronically active molecular core.

Compound Data

Unveiling the Synthesis of this compound and its Congeners

The synthesis of fluorenone and its derivatives, particularly fluorinated analogues like this compound, is a focal point of contemporary chemical research. These compounds are integral to the development of advanced materials and potential pharmaceutical agents, owing to their unique electronic and biological properties. sci-hub.se This article delves into the established and innovative synthetic methodologies for constructing the fluorenone core and the specific techniques for introducing fluorine substituents.

Established Strategies for Fluorenone Core Synthesis

The construction of the fundamental fluorenone scaffold can be achieved through a variety of elegant chemical strategies. These methods often leverage transition-metal catalysis and modern photochemical approaches to achieve high efficiency and functional group tolerance.

Palladium-Catalyzed Annulation and Cyclocarbonylation Approaches

Palladium catalysis has proven to be a powerful tool for the synthesis of fluorenones. One prominent method involves the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govcapes.gov.br This approach allows for the formation of various substituted fluoren-9-ones in high yields, accommodating both electron-donating and electron-withdrawing groups. nih.gov The versatility of this method extends to the synthesis of polycyclic and heterocyclic fluorenones. nih.govorganic-chemistry.org Another strategy is the palladium-catalyzed dehydrogenative cyclization of benzophenones, which provides a direct route to fluorenone derivatives through a dual C-H functionalization process. acs.org This method is noted for its excellent functional group compatibility. acs.org

A plausible mechanism for the palladium-catalyzed dual C-H functionalization of benzophenones begins with the electrophilic palladation of the benzophenone (B1666685) to form a five-membered palladacycle intermediate. acs.org This is followed by an intramolecular C-H cleavage, which is considered the rate-determining step, to generate another intermediate. acs.org Subsequent reductive elimination yields the fluorenone product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the catalytic cycle. acs.org

| Catalyst System | Starting Material | Product | Key Features |

| Pd(OAc)₂, K₂CO₃, Ag₂O in TFA | Benzophenone | Fluorenone | High yield, good functional group tolerance acs.org |

| Pd catalyst | o-halobiaryls | Substituted fluoren-9-ones | High yields, accommodates various substituents nih.govcapes.gov.br |

This table summarizes key palladium-catalyzed approaches to fluorenone synthesis.

Oxidative Cyclization Routes to Fluorenones

Oxidative cyclization offers a metal-free alternative for the synthesis of the fluorenone core. A notable example is the tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This method can produce highly substituted fluorenones in fair to good yields and is compatible with a range of functional groups. nih.gov The reaction is believed to proceed through the oxidation of the benzylic amino group, leading to the formation of an iminium ion or a stabilized radical, which then undergoes cyclization to form the fluorenone backbone. nih.gov

Another approach involves the silver-promoted oxidative cyclization of 1,6-enynes with disubstituted phosphine (B1218219) oxides to yield phosphorated fluorene (B118485) derivatives. acs.org This reaction proceeds with high regioselectivity, constructing one C-P bond and two C-C bonds in a single step. acs.org

Photocatalyzed Intramolecular Cyclization Reactions

Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for fluorenone synthesis. One such strategy involves the photocatalyzed intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org This reaction utilizes triphenylphosphine (B44618) as a deoxygenating reagent to generate acyl radicals, which then undergo intramolecular cyclization to form fluorenones. organic-chemistry.org This method is valued for its mild reaction conditions and good functional group compatibility. organic-chemistry.org Dual nickel- and iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes also provides a pathway to diversely substituted fluorenes under mild conditions. nih.gov

C-H Activation and Difluorocarbene Transfer Protocols

A novel approach to fluoren-9-ones involves the palladium-catalyzed merging of C-H activation and difluorocarbene transfer. organic-chemistry.orgfigshare.com In this method, sodium chlorodifluoroacetate (ClCF₂COONa) serves as a difluorocarbene precursor and a source for the carbonyl group. organic-chemistry.org This represents the first instance of using difluorocarbene as a coupling partner in transition-metal-catalyzed C-H activation. organic-chemistry.orgfigshare.com The reaction demonstrates high yields and excellent functional group compatibility across a range of substrates. organic-chemistry.org Mechanistic studies suggest that the carbonyl oxygen in the final product originates from water present in the reaction system. organic-chemistry.org

Specific Approaches for Fluorination of Fluorenone Systems

The introduction of fluorine atoms into the fluorenone scaffold can significantly alter its chemical and physical properties. This is often achieved by starting with fluorinated precursors.

Synthesis of Fluorinated Fluorenone Derivatives from Precursors

The synthesis of fluorinated fluorenones often relies on the use of appropriately fluorinated starting materials. For instance, the synthesis of 1,2,3,4-tetrafluoroacridines has been achieved in a one-pot reaction by heating pentafluorobenzaldehyde (B1199891) with anilines. rsc.org Although this produces an acridine, the principle of using a polyfluorinated starting material is key. The synthesis of polyfluoro-9-methylfluorenes has been accomplished through the cyclization of 1-(tetrafluorophenyl)perfluoro-1-phenylethanes under the action of antimony pentafluoride. researchgate.net

A general strategy for preparing fluorinated fluorenone derivatives involves the condensation reaction between a substituted thiosemicarbazide (B42300) and fluorenone to form thiosemicarbazones. nih.govnih.gov While this modifies the ketone functionality, it demonstrates a common approach to derivatizing the fluorenone core. The synthesis of [¹⁸F]-Tetrafluoroborate via radiofluorination of boron trifluoride highlights a direct method for introducing fluorine, albeit for a different type of molecule. nih.gov The synthesis of 1,2,3,4-Tetrafluorobiphenylene, while not a fluorenone, involved an Ullmann cross-coupling and provides insight into creating bonds between fluorinated rings. researchgate.net

| Precursor | Reagents | Product |

| Pentafluorobenzaldehyde, Anilines | Heat | 1,2,3,4-Tetrafluoroacridines rsc.org |

| 1-(Tetrafluorophenyl)perfluoro-1-phenylethanes | Antimony pentafluoride | Polyfluoro-9-methylfluorenes researchgate.net |

| Thiosemicarbazide, Fluorenone | Acetic acid (catalyst) | Fluorenone thiosemicarbazones nih.govnih.gov |

This table illustrates methods for synthesizing fluorinated fluorenone derivatives from fluorinated precursors.

Structure

3D Structure

Properties

CAS No. |

17698-86-1 |

|---|---|

Molecular Formula |

C13H4F4O |

Molecular Weight |

252.16 g/mol |

IUPAC Name |

1,2,3,4-tetrafluorofluoren-9-one |

InChI |

InChI=1S/C13H4F4O/c14-9-7-5-3-1-2-4-6(5)13(18)8(7)10(15)12(17)11(9)16/h1-4H |

InChI Key |

QBZOIEIJWHHELD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3F)F)F)F |

Origin of Product |

United States |

Mechanistic Investigations of Fluorenone Fluorination and Derivatization Reactions

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions are crucial for the synthesis of fluoren-9-ones from simpler precursors like o-halobiaryls. nih.gov A general mechanism for palladium-catalyzed cross-coupling reactions begins with the oxidative addition of an aryl (pseudo)halide to a palladium(0) complex, forming an aryl palladium(II) intermediate. nih.gov In the context of fluorenone synthesis via cyclocarbonylation of o-halobiaryls, the catalytic cycle involves the insertion of carbon monoxide (CO) into the aryl-palladium bond, followed by intramolecular C-H activation or cyclization to form the five-membered ring of the fluorenone structure. nih.govorganic-chemistry.orgnih.gov

Computational and experimental studies on related palladium-catalyzed fluorination reactions indicate that an allylpalladium fluoride (B91410) can serve as a key intermediate, generating both the nucleophile and the electrophile required for C-F bond formation. northwestern.edu While this applies to allylic fluorination, it highlights the complexity of palladium's role. For the synthesis of substituted fluorenones, palladacycle-catalyzed sequential reactions have been developed, involving steps like addition, cyclization via C-H activation, and an oxidation sequence. organic-chemistry.org The choice of ligands, such as biaryl monophosphines, is critical in tuning the catalyst's reactivity and achieving efficient C-N or C-C bond formation under mild conditions. nih.gov The mechanism for aminocarbonylation, for instance, involves the oxidative addition of aryl chloride to a Pd(0)-CO complex, followed by reaction with ammonia (B1221849) and reductive elimination to form the amide bond. nih.gov

A proposed palladium-catalyzed cycle for the synthesis of fluorinated aromatic compounds can involve a C-H activation step to form a palladacycle intermediate, which then reacts with a radical species (like •CF₃) to form a new C-C bond. mdpi.com Subsequent oxidation and reductive elimination yield the final product and regenerate the palladium catalyst. mdpi.com

Analysis of Radical Pathways in Photocatalyzed Fluorenone Formation

Photoredox catalysis offers a powerful method for generating radical species under mild conditions, enabling the synthesis of complex molecules like fluorenones. nih.govrsc.org These reactions are often initiated by a photocatalyst, which, upon absorbing visible light, becomes excited and can engage in single electron transfer (SET) processes. mdpi.comnih.gov

One general pathway involves the photocatalyzed intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org In this process, an acyl radical is formed, which then undergoes a rapid intramolecular radical cyclization to yield the fluorenone structure. organic-chemistry.org Another approach involves the generation of a trifluoromethyl radical (•CF₃) from a precursor like CF₃SO₂Na via SET with an excited photocatalyst. mdpi.com While not directly forming the fluorenone ring, this illustrates the principle of photocatalytic radical generation that can be applied in derivatization.

The mechanism for the formation of divergent products from common reactive intermediates is a key aspect of photoredox catalysis. nih.gov For instance, a radical intermediate can be generated through SET reduction of a starting material by the photoexcited catalyst. This radical can then undergo addition to an unactivated olefin or another suitable partner. nih.gov The subsequent reaction pathway, whether it proceeds through another SET oxidation to an ionic species or through a hydrogen atom transfer (HAT), can be controlled by adjusting reaction conditions. nih.gov

Intramolecular Electrophilic Aromatic Substitution in Fluorene (B118485) Analogues

Intramolecular electrophilic aromatic substitution is a key cyclization strategy for forming the fluorene core. This type of reaction has been observed in the biomimetic synthesis of polyarylated fluorene derivatives, mimicking the cyclization pathways of natural products. researchgate.net The process involves the attack of an electrophilic center, often a carbocation generated within the molecule, onto one of the aryl rings of the biaryl precursor to close the five-membered ring.

This strategy is not limited to fluorenes; it is a general method for preparing various heterocyclic systems. For example, Lewis acids can catalyze retrocycloadditions to generate 2-amidoacroleins, which then undergo regioselective intramolecular electrophilic aromatic substitution to form ring systems like tetrahydroisoquinolines. psu.edu In the context of fluorenone synthesis, a gold-catalyzed oxidation/C-H activation/cyclization sequence using 2-diazo benzophenones has been developed, where the cyclization step proceeds via an intramolecular electrophilic attack. researchgate.net

Exploration of Redox Chemistry and Electron Transfer Mechanisms in Fluorenones

The redox properties of fluorenones are fundamental to their application in materials science, particularly as electron-transporting materials. nih.gov The electron-withdrawing nature of the carbonyl group, enhanced by the four fluorine atoms in 1,2,3,4-Tetrafluoro-fluoren-9-one, gives these molecules distinct electrochemical characteristics. Fluorenone derivatives generally demonstrate suitable electrochemical properties for effective electron transport. nih.gov

The redox chemistry often involves reversible reactions, which are crucial for applications like electrochemical sensors. researchgate.net The addition or removal of electrons can be studied using techniques like cyclic voltammetry. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. For some fluorenone-based semiconductors, the LUMO level is around -3.5 eV, while the HOMO level can be below -7 eV, which indicates they can effectively block hole injection. nih.gov Electron transfer is a critical process, and understanding it requires thorough analysis of carrier transport, as other processes like charge carrier accumulation at interfaces can complicate the interpretation. nih.gov

Impact of Fluorination on Reaction Selectivity and Reactivity Profiles

Fluorination has a profound impact on the chemical and physical properties of organic molecules. nih.gov The high electronegativity of fluorine atoms makes them powerful electron-withdrawing groups. In this compound, the tetrafluorinated ring significantly influences the molecule's reactivity and the selectivity of its reactions.

The primary effects of fluorination include:

Enhanced Acidity: The electron-withdrawing fluorine atoms can increase the acidity of nearby protons.

Altered Redox Potentials: Fluorination lowers both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but a better electron acceptor. mdpi.com

Modified Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as halogen bonding, which can influence molecular stacking and provide additional channels for electron transfer. mdpi.com This can lead to enhanced charge transfer rates and electron mobility in materials. mdpi.com

Increased Lipophilicity: Fluorination generally increases the lipophilicity and hydrophobicity of a molecule, which can affect its solubility and interaction with nonpolar environments. nih.gov

Studies on fluorinated graphenes show that the degree of fluorination is critical; a low level can augment electron transfer and enhance electrochemical performance, while high fluorination can decrease electrical conductivity. researchgate.net In reaction mechanisms, the presence of fluorine can stabilize certain intermediates or transition states, thereby directing the regioselectivity and stereoselectivity of a reaction. For example, in the palladium-catalyzed cross-coupling of a trifluoro-substituted propene, a Pd-F interaction was suggested to play a key role in determining the stereochemical outcome. researchgate.net

Role of Catalysts and Reaction Conditions in Fluorenone Synthesis Optimization

The synthesis of fluorenones, including this compound, can be achieved through various methods where the choice of catalyst and reaction conditions is paramount for optimizing yield and purity.

Catalyst Selection:

Palladium Catalysts: As discussed, palladium complexes are widely used for carbonylative cyclizations of o-halobiaryls. nih.govorganic-chemistry.org The choice of palladium source (e.g., Pd(OAc)₂, PdBr₂) and ligands significantly affects efficiency. nih.govnih.gov

Rhodium Catalysts: Rhodium has been employed for the intramolecular acylation of biarylcarboxylic acids to produce fluorenones in very good yields. organic-chemistry.org

Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) has been shown to be an effective catalyst for synthesizing functionalized fluorene derivatives from propargylic alcohols. thieme-connect.de

Base Catalysts: Simple bases like potassium hydroxide (B78521) (KOH) can catalyze the aerobic oxidation of 9H-fluorenes to 9-fluorenones under ambient conditions. rsc.org In some liquid-phase oxidations, the molar ratio of the fluorene starting material to the base catalyst is a critical parameter. google.com

Reaction Conditions:

Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used in oxidation reactions. organic-chemistry.orggoogle.com In some cases, the solvent can be recycled, contributing to a greener process. google.com Dichloromethane is a suitable solvent for certain Lewis acid-catalyzed reactions. thieme-connect.de

Temperature: Reaction temperatures can range from room temperature to over 100°C, depending on the method. nih.govgoogle.comnih.gov Optimization is required to ensure high conversion while preventing side reactions or deep oxidation. google.com

Atmosphere: Many syntheses are performed under an inert atmosphere, but others, particularly oxidation reactions, utilize air or pure oxygen. organic-chemistry.orgrsc.orggoogle.com Palladium-catalyzed carbonylative reactions require a carbon monoxide (CO) atmosphere. organic-chemistry.org

Phase Transfer Catalysts: In multiphase systems, such as the oxidation of fluorene using an aqueous base and an organic solvent, a phase transfer catalyst like a crown ether can be essential to achieve high conversion and selectivity. google.com

The table below summarizes various catalytic systems and conditions for the synthesis of fluorenone derivatives.

Table 1: Selected Catalytic Systems for Fluorenone Synthesis

| Reaction Type | Catalyst System | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Carbonylative Cyclization | Pd(OAc)₂ / Ligand | Varies | CO Atmosphere | organic-chemistry.org |

| C-H Activation/Cyclization | Palladacycle | Varies | Sequential Addition | organic-chemistry.org |

| Intramolecular Acylation | Rhodium Catalyst | Varies | - | organic-chemistry.org |

| Aerobic Oxidation | KOH | THF | Air, Ambient Temp. | rsc.org |

| Liquid-Phase Oxidation | KOH | DMF | 30-40°C, Air | google.com |

| Condensation | Bifunctional Ionic Liquid | Phenol (reactant & solvent) | 110°C | nih.gov |

Computational and Theoretical Studies on 1,2,3,4 Tetrafluoro Fluoren 9 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,3,4-Tetrafluoro-fluoren-9-one at the molecular level. These methods allow for the precise determination of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of fluorinated fluorenones. mghpcc.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.gov These theoretical predictions of infrared and Raman spectra can then be compared with experimental data to provide reliable assignments of observed spectral bands. nih.gov

Furthermore, DFT is instrumental in understanding the electronic structure of these molecules. For instance, in studies of related fluorenone derivatives, DFT calculations have been used to model the effects of substituents on the molecule's electronic and optical properties. mghpcc.org The insights gained from these calculations are crucial for designing new materials with tailored characteristics for applications in fields like organic electronics. mghpcc.org

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Band Gaps

A key aspect of computational analysis is the prediction of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the resulting electronic band gap. nih.gov The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a molecule, including its absorption and emission characteristics. kg.ac.rs

For fluorinated fluorenones, the HOMO is typically localized on the electron-rich fluorene (B118485) core, while the LUMO is centered on the electron-withdrawing ketone group and the fluorinated ring. The introduction of fluorine atoms, which are highly electronegative, can significantly stabilize the LUMO level, thereby affecting the band gap. Computational studies on similar fluorinated organic molecules have shown that the number and position of fluorine substituents can be used to tune the HOMO and LUMO energy levels and, consequently, the electronic band gap. semanticscholar.org This tunability is a key principle in the design of organic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). umich.edu

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a larger ensemble of molecules. mdpi.com MD simulations can predict the bulk properties of this compound in condensed phases, such as liquids or solids. These simulations model the interactions between molecules over time, providing information on the material's structure, dynamics, and thermodynamic properties. For instance, MD simulations can be used to understand how intermolecular forces, such as dipole-dipole interactions and van der Waals forces, govern the packing of molecules in a crystal. nih.gov

Theoretical Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting the spectroscopic signatures of this compound. As mentioned earlier, DFT calculations can accurately predict vibrational spectra (infrared and Raman), which arise from the vibrations of atoms within the molecule. nih.gov

In addition to vibrational spectroscopy, theoretical methods can predict electronic absorption and emission spectra (UV-Vis and fluorescence). Time-dependent DFT (TD-DFT) is a common method used for this purpose. By calculating the energies of excited states, TD-DFT can predict the wavelengths of light that the molecule will absorb and emit. These predictions are crucial for understanding the photophysical properties of the material and for designing molecules with specific colors of emission for applications in displays and lighting.

Computational Design Principles for Fluorinated Organic Materials

The computational studies on this compound and related compounds contribute to the development of general design principles for fluorinated organic materials. nih.gov One key principle is the use of fluorination to tune the electronic properties of materials. The strong electron-withdrawing nature of fluorine can be strategically employed to lower both the HOMO and LUMO energy levels, which can improve the stability and performance of organic electronic devices.

Another important design principle involves controlling the intermolecular interactions. The introduction of fluorine atoms can lead to specific non-covalent interactions, such as C–F···H and C–F···π interactions, which can influence the molecular packing in the solid state. acs.org By understanding and controlling these interactions, it is possible to design materials with desired crystal structures and, consequently, optimized properties for specific applications. Computational modeling plays a crucial role in predicting how changes in molecular structure will affect these intermolecular interactions. researchgate.net

Analysis of Intermolecular Interactions and Solid-State Organization

The performance of organic materials in solid-state devices is highly dependent on how the molecules pack together. nih.gov Computational analysis of intermolecular interactions provides a powerful tool to understand and predict the solid-state organization of this compound.

Various types of intermolecular interactions can be at play, including:

π-π stacking: The aromatic rings of the fluorenone core can stack on top of each other, facilitating charge transport.

Dipole-dipole interactions: The polar ketone group and the C-F bonds create a molecular dipole, leading to electrostatic interactions between molecules. libretexts.org

Hydrogen bonding: Although not a classic hydrogen bond donor, weak C–H···O and C–H···F interactions can influence the crystal packing. libretexts.org

Halogen bonding: The fluorine atoms can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the scientific literature reveals a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. Despite extensive searches for dedicated research on this particular molecule, no specific studies detailing its fluorine-induced non-covalent interactions or its influence on crystal lattice formation and self-assembly could be identified.

The initial objective was to construct a detailed article outlining the computational and theoretical understanding of this compound, with a focus on specific non-covalent interactions and their structural consequences. However, the absence of published research, including crystal structure data from resources like the Cambridge Structural Database (CSD) for the molecular formula C13H4F4O, prevents a detailed and specific analysis as requested.

While general principles of fluorine's role in non-covalent interactions are well-documented, applying these concepts directly to this compound without specific computational data would be speculative and fall short of the required scientific accuracy. For instance, a study on tetrafluorinated tetrahydroisoquinoline derivatives did highlight the stabilizing nature of C-H···F interactions, with calculated stabilization energies of approximately -13.9 kcal/mol, and the presence of C-F···F-C interactions. nih.gov Such findings underscore the importance of fluorine in directing molecular assembly, but the specific geometric and energetic parameters are highly dependent on the molecular framework and cannot be directly extrapolated to the fluorenone system.

The influence of fluorination on the crystal packing of organic semiconductors is another area of active research. It has been observed that even minor fluorination can dramatically alter crystal packing motifs, for example, from a π-stacking to a herringbone arrangement, due to changes in the molecule's electrostatic potential. However, without experimental or theoretical data for this compound, it is impossible to determine how the tetrafluorination pattern on the fluorenone core would specifically direct its solid-state architecture.

Advanced Spectroscopic Characterization Techniques for 1,2,3,4 Tetrafluoro Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For fluorinated compounds like 1,2,3,4-tetrafluoro-fluoren-9-one, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR: In a typical ¹H NMR spectrum of a related compound, 9-fluorenone (B1672902), recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as multiplets in the range of δ 7.27-7.64 ppm. chemicalbook.comchemicalbook.com The exact chemical shifts and coupling patterns for the tetrafluorinated analogue would be influenced by the strong electron-withdrawing effects of the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the parent 9-fluorenone, the carbonyl carbon (C=O) exhibits a characteristic resonance. ujpronline.com In this compound, the carbon atoms bonded to fluorine would show distinct signals with coupling constants (J-coupling) to the adjacent fluorine atoms, providing crucial connectivity data.

¹⁹F NMR: As fluorine is an "NMR active" nucleus, ¹⁹F NMR is an indispensable tool for characterizing fluorinated organic compounds. diva-portal.org This technique would show distinct resonances for each of the four fluorine atoms in this compound, unless chemical shift equivalence exists. The chemical shifts and coupling patterns would provide unambiguous information about the fluorine substitution pattern on the aromatic ring.

A comparative analysis of NMR data for similar compounds can be seen in the table below:

| Compound | Nucleus | Solvent | Chemical Shift (ppm) |

| 9-fluorenone | ¹H | CDCl₃ | 7.274, 7.47, 7.48, 7.638 chemicalbook.comchemicalbook.com |

| Fludrocortisone acetate | ¹⁹F | MeOD-d₄ | - |

| 4,4´-difluorobenzophenone | ¹⁹F | MeOD-d₄ | - |

Data for this compound is not publicly available and would require experimental determination.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum of 9-fluorenone shows a strong absorption band for the carbonyl (C=O) stretching vibration. nist.govnist.gov For this compound, this characteristic C=O stretch would still be a prominent feature. Additionally, strong absorption bands corresponding to C-F stretching vibrations would be expected in the fingerprint region of the spectrum. The NIST Chemistry WebBook provides gas-phase IR spectrum data for the parent 9-fluorenone. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-F bonds would likely produce distinct signals in the Raman spectrum of this compound.

Key vibrational frequencies for the parent compound, 9-fluorenone, are listed below:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (for 9-fluorenone) |

| C=O | Stretching | ~1715 |

| C-H (aromatic) | Stretching | ~3050-3100 |

| C=C (aromatic) | Stretching | ~1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula (C₁₃H₄F₄O). The molecular weight of the parent compound, 9-fluorenone (C₁₃H₈O), is 180.20 g/mol . nih.govnih.gov Electron ionization (EI) mass spectrometry of 9-fluorenone reveals a prominent molecular ion peak (M⁺) at m/z 180 and characteristic fragment ions at m/z 152 and 126, corresponding to the loss of CO and subsequent loss of C₂H₂, respectively. chemicalbook.comufz.de The fragmentation pattern of the tetrafluorinated derivative would be expected to show losses of CO and potentially fragments containing fluorine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 9-fluorenone | C₁₃H₈O | 180.2020 nist.govnist.govnist.govnist.govnist.govnist.gov | 180 (M⁺), 152, 151 chemicalbook.comufz.de |

| This compound | C₁₃H₄F₄O | 252.17 | Not available |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Charge Transfer

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 9-fluorenone exhibits absorption maxima corresponding to π→π* and n→π* transitions. nist.govnycu.edu.twresearchgate.net The introduction of four fluorine atoms in this compound would be expected to cause a shift in these absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) due to the electronic effects of the fluorine substituents on the aromatic system. Studies on fluorenone have shown that the absorption and emission spectra are sensitive to the solvent environment, indicating changes in the dipole moment upon excitation. nycu.edu.tw

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 9-fluorenone | Hexane | ~380 nycu.edu.tw |

| 9-fluorenone | Acetonitrile | - |

| 9-fluorenone | Methanol | - |

Detailed UV-Vis data for this compound is not available in the searched sources.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound, providing information about its reduction and oxidation potentials.

Studies on 9-fluorenone have shown that it undergoes two successive one-electron reductions. researchgate.net The reduction potentials are influenced by the solvent and the presence of Lewis acids. For this compound, the strong electron-withdrawing nature of the four fluorine atoms would be expected to make the molecule easier to reduce, shifting its reduction potentials to more positive values compared to the parent fluorenone. This property is significant for its potential applications in electron-accepting materials.

| Compound | Technique | Key Findings |

| 9-fluorenone | Cyclic Voltammetry | Two successive one-electron transfers observed. researchgate.net |

| Benzophenone (B1666685) | Cyclic Voltammetry | Reduction process occurs at approximately -1.6 V (at 100 mV/s). researchgate.net |

Specific redox potential data for this compound is not available in the provided search results.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal XRD: A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or halogen bonding. This information is crucial for understanding its solid-state packing and its influence on material properties. A review of X-ray diffraction studies on fluorene (B118485) derivatives highlights the diverse molecular geometries and packing arrangements observed in this class of compounds. iaea.org

Powder XRD: Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a material and can be employed to determine the crystal structure if single crystals are not available. nih.govlibretexts.org The technique provides a diffraction pattern that is a fingerprint of the crystalline material. libretexts.orgdoitpoms.ac.uk Standard X-ray diffraction powder patterns for numerous substances are compiled in reference databases. nist.gov

| Technique | Information Obtained |

| Single-Crystal XRD | Precise bond lengths, bond angles, intermolecular interactions, crystal packing. iaea.org |

| Powder XRD | Crystalline phase identification, unit cell parameters, crystal structure determination from powder data. nih.govlibretexts.org |

Crystal structure data for this compound is not present in the searched literature.

Electron Paramagnetic Resonance (EPR) for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. ethz.chillinois.edu

While this compound itself is a closed-shell molecule and therefore EPR silent, its radical anion, which can be generated electrochemically or through chemical reduction, would be EPR active. The EPR spectrum of the radical anion would provide information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine coupling of the unpaired electron with the ¹⁹F and ¹H nuclei would result in a complex splitting pattern, from which valuable information about the electronic structure of the radical anion can be derived. The g-value, analogous to the chemical shift in NMR, can help in identifying the paramagnetic species. unito.it EPR has been used to characterize various radical species, including fluorinated radicals. nih.gov

| Technique | Application to this compound | Information Gained |

| EPR Spectroscopy | Characterization of its radical anion. nih.gov | Spin density distribution, hyperfine coupling constants, g-value. unito.it |

No experimental EPR data for the radical anion of this compound was found in the search results.

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy of Fluorenone Systems

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data on the photoluminescence (PL) or electroluminescence (EL) properties of this compound could be located. While the broader class of fluorenone derivatives is the subject of extensive research for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic applications, studies detailing the specific spectroscopic characteristics of the tetrafluorinated derivative at the 1, 2, 3, and 4 positions are not publicly available at this time.

The photophysical properties of fluorenone and its derivatives are known to be highly sensitive to the nature and position of substituents on the fluorene core. These modifications can significantly influence the electronic structure, leading to variations in absorption and emission wavelengths, quantum yields, and excited-state lifetimes. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color of the emitted light.

In the general context of fluorenone systems, PL and EL studies are crucial for evaluating their suitability for light-emitting applications. Photoluminescence spectroscopy involves the excitation of a material with light, followed by the measurement of the emitted light as the material returns to its ground state. This technique provides fundamental information about the emissive properties of a compound, including its emission spectrum and fluorescence quantum yield.

Electroluminescence, on the other hand, is the generation of light by a material in response to an electric current. In the context of OLEDs, this involves sandwiching the fluorenone-based material between electrodes and applying a voltage. The resulting EL spectrum reveals the color of the emitted light from the device and its efficiency.

While no direct data exists for this compound, a related compound, 1,2,3,4-tetrafluoro-7-nitro-fluoren-9-one, is cataloged in the PubChem database. nih.gov However, this entry also lacks specific photoluminescence or electroluminescence data. The presence of the nitro group, a strong electron-withdrawing group, at the 7-position would be expected to significantly alter the electronic and photophysical properties compared to the unsubstituted tetrafluoro-fluorenone.

The study of fluorinated compounds is an active area of research due to the unique properties imparted by fluorine atoms, such as high thermal stability and altered electronic characteristics. It is plausible that future research will explore the synthesis and spectroscopic characterization of this compound, which would then provide the specific data required for a detailed analysis of its photoluminescent and electroluminescent behavior.

Research Applications in Advanced Materials and Organic Electronics

Role as Electron Acceptors and Charge Transport Materials

1,2,3,4-Tetrafluoro-fluoren-9-one and its derivatives are primarily investigated for their role as n-type organic semiconductors, functioning as electron acceptors and charge transport materials. The electron-deficient character, intensified by the inductive effect of the fluorine atoms, facilitates the acceptance and transport of electrons. Fluorenone-based molecules are recognized for their good charge transport and optoelectronic properties, making them suitable for various electronic applications rsc.orgnih.gov. The introduction of fluorine atoms into the molecular structure of organic semiconductors is a well-established strategy to enhance their electron-accepting capabilities and improve device stability rsc.orgresearchgate.net.

The performance of fluorenone derivatives as electron-transporting materials is influenced by their molecular structure and the resulting solid-state packing. These factors determine the efficiency of charge transport in thin films, which is a critical parameter for device performance.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in its active layer. For n-channel OFETs, materials with high electron mobility are required.

While specific performance data for OFETs based on this compound is not extensively documented in publicly available literature, the broader class of fluorenone-based materials has been investigated for this purpose. For instance, certain fluorenone derivatives have demonstrated potential as organic semiconductors in OFETs researchgate.net. The charge carrier mobility in OFETs is a key performance metric, and for high-performance flexible electronics, achieving high mobility is crucial nih.gov.

The table below presents representative data for OFETs based on a fluorenone derivative to illustrate the typical performance parameters.

| Device Configuration | Semiconductor | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |

| Top-gate, Bottom-contact | Fluorenone Derivative | 1.1 | 1.93 x 10⁵ | nih.gov |

This table presents data for a representative fluorenone-based OFET to illustrate performance metrics, as specific data for this compound was not available in the searched literature.

In Organic Light-Emitting Diodes (OLEDs), efficient charge injection, transport, and recombination are essential for high performance. Electron transport layers (ETLs) play a crucial role in facilitating the transport of electrons from the cathode to the emissive layer. Materials with high electron mobility and appropriate energy levels are required for efficient ETLs.

The following table shows the effect of fluorination on the operating voltage of OLEDs using indenofluorenedione derivatives as the electron transporting layer.

| Electron Transport Layer | Operating Voltage (at 20 mA/cm²) |

| Indeno[1,2-b]fluorene-6,12-dione (IF-dione) | 7.06 V |

| 2,8-Difluoro-indeno[1,2-b]fluorene-6,12-dione (Mono-F-IF-dione) | 6.42 V |

| 1,2,3,7,8,9-Hexafluoro-indeno[1,2-b]fluorene-6,12-dione (Tri-F-IF-dione) | 5.36 V |

Data adapted from a study on fluorinated indenofluorenedione derivatives to illustrate the impact of fluorination on OLED performance nih.gov.

In organic photovoltaic (OPV) devices, also known as solar cells, an electron acceptor material is a crucial component of the photoactive layer, where light is converted into electricity. The efficiency of an OPV device is highly dependent on the properties of the donor and acceptor materials, including their absorption spectra, energy levels, and charge carrier mobilities.

The table below illustrates the impact of fluorination on the performance of polymer-based solar cells.

| Polymer | Open-Circuit Voltage (Voc) (V) | Power Conversion Efficiency (PCE) (%) |

| PBDTTT-E (non-fluorinated) | 0.72 | 4.8 |

| Fluorinated PBDTTT-E derivative | 0.81 | 9.4 |

This table presents data for a fluorinated polymer system to illustrate the potential impact of fluorination on OPV performance, as specific data for this compound was not available in the searched literature rug.nl.

Conjugated Polymers and Copolymers Incorporating Fluorinated Fluorenone Units

The incorporation of specific molecular units into conjugated polymer backbones is a powerful strategy for tuning their optoelectronic properties for various applications. Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum efficiency and thermal stability researchgate.netwikipedia.org.

The synthesis of polyfluorenes and their copolymers is typically achieved through cross-coupling reactions, such as the Suzuki or Stille coupling scholaris.canih.gov. These methods allow for the precise incorporation of different monomer units into the polymer chain. The design of polyfluorenes with fluorinated moieties, such as the this compound unit, would involve the synthesis of a di-halogenated or di-boronic acid/ester derivative of the fluorinated fluorenone monomer. This monomer could then be copolymerized with a fluorene-based comonomer to yield a conjugated polymer with tailored properties.

The design of such polymers allows for control over the electronic and physical properties of the resulting material. For example, the ratio of the fluorinated fluorenone unit to the fluorene (B118485) unit can be varied to fine-tune the polymer's energy levels and charge transport characteristics.

The introduction of fluorine atoms into the backbone of conjugated polymers has a profound impact on their optoelectronic properties and stability. Fluorination generally leads to a lowering of the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels of the polymer. The lowering of the HOMO level can improve the polymer's stability against oxidation and can lead to a higher open-circuit voltage in organic solar cells rsc.org.

Fluorination can also influence the polymer's absorption spectrum. An increase in the number of fluorine atoms can lead to a hypsochromic (blue) shift in the absorption peaks rsc.org. Furthermore, fluorination can affect the polymer's morphology and charge carrier mobility. While in some cases it can lead to improved performance, in others, it might negatively impact properties like photostability rug.nl. The symmetry of the fluorinated unit can also play a significant role in the resulting polymer's properties rsc.org.

The following table summarizes the general effects of fluorination on the properties of conjugated polymers for organic electronics.

| Property | General Effect of Fluorination |

| HOMO Energy Level | Lowered |

| LUMO Energy Level | Lowered |

| Absorption Spectrum | Often results in a blue shift |

| Oxidative Stability | Generally improved |

| Open-Circuit Voltage (in OPVs) | Often increased |

| Photostability | Can be either improved or reduced depending on the specific molecular structure |

This table provides a generalized overview of the impact of fluorination on conjugated polymers based on available literature rsc.orgrug.nl.

Development of Chemical and Electrochemical Sensors

The fluorenone core, characterized by its rigid, planar, and electron-deficient aromatic structure, serves as a versatile platform for the development of chemical sensors. While specific research on this compound in this domain is not extensively detailed in available literature, the principles guiding the use of fluorenone derivatives are well-established. The intriguing and tunable photophysical and physicochemical properties of fluorenones are key to their application in sensing. researchgate.net These properties can be modulated by attaching various functional groups to the fluorenone skeleton, allowing for the design of sensors with high selectivity and sensitivity for specific analytes.

Fluorenone-based sensors can operate through different mechanisms, including fluorescence or colorimetric changes. For instance, sensors have been developed where the fluorenone unit acts as the fluorophore, and an attached receptor unit binds to the target analyte. nih.gov This interaction can alter the electronic properties of the molecule, leading to a detectable change in the fluorescence emission through processes like intramolecular charge transfer (ICT). nih.govacs.org The design of these sensors plays a crucial role in their response mechanism, with some sensors exhibiting fluorescence enhancement, a desirable trait that avoids issues related to the intrinsic quenching nature of some analytes. acs.org

Electrochemical Sensors Utilizing Fluorenone Derivatives

The electrochemical properties of fluorenone derivatives make them suitable candidates for the fabrication of electrochemical sensors. These sensors translate the chemical interaction between the sensor and the analyte into a measurable electrical signal. The core fluorenone structure can support reversible redox reactions, which is a fundamental aspect of many electrochemical sensing mechanisms. researchgate.net

In one notable application, a fluorenone derivative was used to functionalize reduced graphene oxide (RGO) to create a novel electrochemical sensor. researchgate.net This composite material was then applied to a glassy carbon electrode for the detection of the pesticide chlorpyrifos. researchgate.net The key findings from this research include:

Enhanced Specificity: The fluorenone component with its distinct functionalities was found to support the reversible redox reactions of the analyte, thereby boosting the specificity of the sensor. researchgate.net

Amplified Sensitivity: The sensor design leveraged the high adsorption capacity of RGO, which amplified the electrochemical sensitivity. researchgate.net

Synergistic Effect: The synergy between the fluorenone derivative and the RGO resulted in a low detection limit of 8.89 ng ml⁻¹ for chlorpyrifos. researchgate.net

The development of such sensors involves assessing the structural and morphological aspects of the composite material through techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD), alongside in-depth electrochemical analysis. researchgate.net While this example uses a different fluorenone derivative, it highlights the potential of the fluorenone scaffold, including its tetrafluorinated variants, in creating advanced electrochemical sensing platforms.

Photosensitizer Applications in Organic Reactions

Fluorenone and its derivatives are recognized for their photochemical activity, making them valuable as photosensitizers in various organic reactions. A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule, thereby initiating a photochemical process. The utility of fluorenones in this capacity stems from their electronic structure and photophysical properties. researchgate.net

The core mechanism often involves the absorption of light to form a singlet excited state, which can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet excited state. nih.gov This triplet state possesses the necessary energy to participate in energy transfer or electron transfer processes with other substrates, initiating chemical reactions.

Systematic investigations into the photophysics of dipolar fluorenone derivatives have provided insights into their nonradiative decay pathways. nih.gov Studies combining UV-vis absorption, fluorescence measurements, and theoretical calculations have shown that the first singlet excited state is typically a π-π* state. nih.gov The deactivation of this state is dominated by processes like charge separation and recombination. nih.gov Crucially, intersystem crossing is an operative pathway in certain fluorenone derivatives, which is a prerequisite for many photosensitization applications. nih.gov Furthermore, research on the photochemistry of fluorenone-containing compounds has demonstrated their ability to generate radicals upon photolysis, a key step in many photo-radical reactions. researchgate.net

Terahertz (THz) Photonics and Nonlinear Optical Materials

The field of terahertz (THz) photonics, which explores the generation and application of electromagnetic radiation in the frequency range of 0.1 to 10 THz, relies heavily on advanced nonlinear optical (NLO) materials. cnr.it Organic molecular materials are particularly promising for NLO applications due to their often superior nonlinear optical properties compared to inorganic solids. ru.nljhuapl.edu Fluorenone-based molecular materials have emerged as an excellent platform for engineering new materials for photonics, including efficient THz wave generation. ru.nlresearchgate.net

The suitability of fluorenone derivatives for NLO applications arises from several factors:

High Molecular Hyperpolarizability: The inherent electronic structure of the fluorenone molecule leads to a large second-order nonlinear optical response (hyperpolarizability). ru.nl

Crystallographic Properties: Even-order NLO effects like THz generation require materials that crystallize in a noncentrosymmetric space group. Fluorenone derivatives can be designed to adopt such crystal structures. ru.nl

High Damage Threshold: Compared to many other organic crystals, fluorenone-based crystals often exhibit a relatively high threshold for laser-induced damage, which is crucial for applications involving high-intensity light sources. ru.nl

Research on fluorenone-based crystals, such as diphenylfluorenone (DPFO), has demonstrated their capability to both generate and detect THz radiation. acs.orgru.nl These crystals can convert higher frequency light (e.g., near-infrared) into the THz range through a process called optical rectification. nccr-must.ch

Design of Tetrafluorinated Ionic Organic THz Crystals

A significant challenge in THz technology is the development of new organic crystals for efficient and broadband THz wave generation. acs.orgbohrium.comkaist.ac.kr This requires the simultaneous optimization of multiple material properties within a single crystal. bohrium.comkaist.ac.kr Recent breakthroughs have focused on the design of tetrafluorinated ionic organic crystals tailored for THz applications. bohrium.comkaist.ac.kraip.org

In a notable study, a new series of organic NLO salt crystals was introduced. bohrium.comkaist.ac.kraip.org These crystals incorporate a newly designed fluorinated cationic chromophore, 6-fluoro-2-(4-hydroxystyryl)-1-methylquinolinium (OH6FQ), combined with various fluorinated or non-fluorinated anions. bohrium.comkaist.ac.krresearchgate.net The tetrafluorinated crystals, which consist of the fluorinated OH6FQ cations and trifluorinated anions, demonstrated exceptional performance. bohrium.comkaist.ac.kraip.org

These tetrafluorinated crystals successfully meet the stringent requirements for efficient THz wave generation:

Large Macroscopic Optical Nonlinearity: They possess a significant NLO response. bohrium.comkaist.ac.kraip.org

Optimal Crystal Growth and Morphology: The crystals grow with an optimal facet orientation in a plate-like morphology, which is advantageous for device fabrication. bohrium.comkaist.ac.krresearchgate.net

Low THz Absorption: The materials exhibit relatively low absorption in the THz range. bohrium.comkaist.ac.kraip.org

The performance of these novel crystals represents a significant advancement in the field.

| Property | Value/Observation | Reference |

| Material Class | Tetrafluorinated Ionic Organic Crystals | bohrium.comkaist.ac.kraip.org |

| Optical-to-THz Conversion | Over 20 times higher amplitude conversion efficiency than inorganic ZnTe | bohrium.comkaist.ac.krresearchgate.net |

| Bandwidth | Broad spectral bandwidth extending up to 16 THz | bohrium.comkaist.ac.krresearchgate.net |

| Status | First report of tetrafluorinated ionic organic THz crystals | bohrium.comaip.org |

This work on tetrafluorinated ionic organic crystals, while not directly involving this compound, underscores the immense potential of strategic fluorination in designing next-generation organic NLO materials for diverse THz photonic applications. bohrium.comkaist.ac.kr

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrafluoro Fluoren 9 One

Exploration of Novel and Sustainable Synthetic Methodologies

The future development of applications for 1,2,3,4-Tetrafluoro-fluoren-9-one is intrinsically linked to the availability of efficient and sustainable synthetic routes. While general methods for the synthesis of fluorenones and fluorinated ketones exist, dedicated research into the targeted synthesis of the 1,2,3,4-tetrafluoro isomer is a critical first step. nih.gov

Future research should focus on:

Greener Synthetic Pathways: Exploring methods that minimize waste, use less hazardous reagents, and are more energy-efficient will be crucial. This could involve leveraging catalytic systems, such as those based on earth-abundant metals, or employing flow chemistry to improve reaction control and scalability.

Late-Stage Fluorination: Developing techniques for the selective introduction of fluorine onto a pre-existing fluorenone scaffold could provide more direct and versatile access to this compound and its derivatives.

From-Scratch Approaches: Investigating novel cyclization strategies starting from readily available fluorinated precursors could offer alternative and potentially more efficient synthetic pathways.

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Chemistry | Reduced environmental impact, lower cost, improved safety. | Biocatalysis, water-based synthesis, energy-efficient reactions. |

| Late-Stage Fluorination | Increased molecular diversity from a common intermediate. | Development of regioselective fluorinating agents and catalysts. |

| Novel Cyclization | Access to unique substitution patterns, potential for higher yields. | Design of new fluorinated building blocks and cyclization catalysts. |

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry offers a powerful tool for accelerating the discovery and design of new materials. nih.gov For this compound, in-depth computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications, guiding experimental efforts.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties (such as HOMO-LUMO gaps), and spectroscopic signatures. nih.gov This can aid in the identification and characterization of the molecule.

Molecular Dynamics (MD) Simulations: To understand the intermolecular interactions and bulk properties of materials incorporating this fluorenone derivative. This is particularly relevant for predicting its behavior in condensed phases, such as in thin films for electronic devices.

Structure-Property Relationship Elucidation: By systematically modifying the structure of this compound in silico and calculating the resulting property changes, it is possible to build predictive models that can guide the design of new molecules with tailored functionalities.

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid materials that combine the processability and functionality of organic molecules with the robustness and unique properties of inorganic components is a rapidly growing field of materials science. researchgate.net The distinct electronic properties and potential for self-assembly of this compound make it an attractive candidate for incorporation into such hybrid systems.

Future research could explore:

Fluorinated Silsesquioxanes: Investigating the incorporation of the tetrafluorofluorenone moiety into polyhedral oligomeric silsesquioxane (POSS) cages could lead to new hybrid polymers with enhanced thermal stability and dielectric properties. researchgate.net

Surface Modification of Nanoparticles: Functionalizing the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides) with this compound could create novel composite materials with tailored optical and electronic properties for applications in sensing, catalysis, or optoelectronics.

Layered Perovskites: Exploring the use of fluorinated fluorenone derivatives as organic spacer cations in 2D and quasi-2D perovskites could lead to new materials with improved stability and tunable optoelectronic properties for photovoltaic and light-emitting applications.

Development of Multifunctional Fluorinated Fluorenones

Building upon the core structure of this compound, the introduction of additional functional groups could lead to the development of multifunctional materials with a wide range of potential applications. researchgate.net

Promising research directions include:

Luminescent Materials: By attaching chromophoric or auxochromic groups to the fluorenone core, it may be possible to develop new fluorescent or phosphorescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging.

Liquid Crystals: The rigid, planar structure of the fluorenone core, combined with the effects of fluorination on intermolecular interactions, suggests that derivatives of this compound could exhibit liquid crystalline behavior.

Electroactive Polymers: Polymerization of functionalized this compound monomers could yield new electroactive polymers with potential applications in batteries, supercapacitors, or electrochromic devices.

| Functionalization Strategy | Potential Application | Key Properties to Investigate |

| Attachment of Chromophores | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence quantum yield, emission color, charge transport. |

| Introduction of Mesogenic Groups | Liquid Crystal Displays (LCDs) | Mesophase behavior, clearing point, birefringence. |

| Polymerizable Groups | Electroactive Polymers | Redox stability, conductivity, charge storage capacity. |

Scalable Synthesis and Broader Industrial Relevance in Materials Science

For this compound to transition from a laboratory curiosity to a technologically relevant material, the development of scalable and cost-effective synthetic methods is paramount. mdpi.com The potential applications of this compound in materials science are vast, provided it can be produced in sufficient quantities.

Future efforts should be directed towards:

Process Optimization and Scale-Up: Translating promising laboratory-scale syntheses to pilot-plant and industrial-scale production will require careful optimization of reaction conditions, purification methods, and process safety.

Cost-Benefit Analysis: A thorough evaluation of the production costs versus the potential performance benefits in various applications will be necessary to determine the commercial viability of this compound.

Exploration of Niche Applications: Initially, focusing on high-value, niche applications where the unique properties of this compound provide a significant advantage could be a strategic approach to market entry.

The exploration of this compound is still in its early stages. However, by pursuing these future research directions, the scientific community can unlock the full potential of this intriguing molecule and pave the way for its use in a new generation of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.